3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes . Another study mentions the potential ability of new compounds to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Mode of Action
It’s known that ligands containing similar motifs have been used for generating d and f metal coordination complexes . In the case of complexes with Ru(II), they have shown anticancer activity when tested on human ovarian cancer cell lines .
Biochemical Pathways
Similar compounds have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with biochemical pathways related to these structures.
Pharmacokinetics
The molecular formula of the compound is c8h8n4, with an average mass of 160176 Da and a monoisotopic mass of 160074890 Da , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have demonstrated in vitro activity towards all fungi, with mic 80 values in the range between 00156 and 05 μg/mL, higher than ravuconazole and fluconazole .
Action Environment
The stability of similar compounds, such as polytriazolylamine ligands, has been enhanced in the presence of cu(i), thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another approach involves the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as elevated temperatures and the use of solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .
Scientific Research Applications
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole-pyridine derivative with similar coordination chemistry properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile terdentate ligand used in supramolecular and coordination chemistry.
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific structural configuration, which allows for distinct coordination modes and reactivity patterns. This uniqueness makes it valuable in the synthesis of mixed ligand coordination compounds and in the study of its biological activities .
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIMOBDITJFPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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